molecular formula C12H6FN3O2 B12122963 9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid CAS No. 890092-67-8

9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid

Katalognummer: B12122963
CAS-Nummer: 890092-67-8
Molekulargewicht: 243.19 g/mol
InChI-Schlüssel: POJAUWWMPNPVLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazine ring fused to a quinoline moiety, with a carboxylic acid group at the 5-position and a fluorine atom at the 9-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds. These products can exhibit different physical and chemical properties, making them useful for further applications in research and industry .

Wissenschaftliche Forschungsanwendungen

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and Abelson tyrosine kinase (ABL), which are involved in cell cycle regulation and signal transduction . The inhibition of these targets can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyrazino[2,3-c]quinoline-5-carboxylic acid, 9-fluoro- is unique due to the presence of a fluorine atom at the 9-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug discovery and development .

Eigenschaften

CAS-Nummer

890092-67-8

Molekularformel

C12H6FN3O2

Molekulargewicht

243.19 g/mol

IUPAC-Name

9-fluoropyrazino[2,3-c]quinoline-5-carboxylic acid

InChI

InChI=1S/C12H6FN3O2/c13-6-1-2-8-7(5-6)9-10(15-4-3-14-9)11(16-8)12(17)18/h1-5H,(H,17,18)

InChI-Schlüssel

POJAUWWMPNPVLC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)C3=NC=CN=C3C(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.